Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride

Description

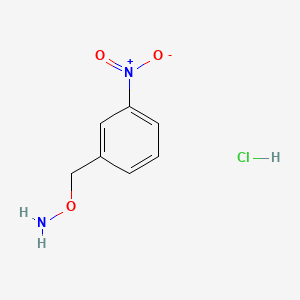

Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride is a hydroxylamine derivative featuring a nitro-substituted benzyl group attached to the oxygen atom of the hydroxylamine moiety. This compound is structurally characterized by the presence of a meta-nitrophenylmethyl group, which introduces significant electronic effects due to the electron-withdrawing nitro (-NO₂) substituent. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents and improved stability compared to its free base form.

Properties

IUPAC Name |

O-[(3-nitrophenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.ClH/c8-12-5-6-2-1-3-7(4-6)9(10)11;/h1-4H,5,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTDJDWKRJRXDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CON.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183787 | |

| Record name | Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29605-76-3 | |

| Record name | Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029605763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC121170 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Procedure

The synthesis begins with the condensation of m-nitrobenzyl chloride with acetone oxime (C3H7NO) in an alkaline medium to form O-(m-nitrophenylmethyl)acetone oxime ether. Subsequent hydrolysis with concentrated hydrochloric acid (HCl) at 40–60°C cleaves the oxime ether bond, releasing acetone and forming the hydroxylammonium salt. The reaction proceeds as follows:

$$

\text{O-(m-Nitrophenylmethyl)acetone oxime ether} + \text{HCl} \rightarrow \text{Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride} + \text{Acetone}

$$

Key parameters include:

- Acid Concentration : 6–12 M HCl ensures complete protonation of the hydroxylamine intermediate.

- Temperature Control : Maintaining temperatures below 60°C prevents nitro group reduction or decomposition.

- Additives : Inert substances like sodium chloride (NaCl) are added to facilitate product precipitation.

Purification and Yield Optimization

Post-hydrolysis, the product is isolated via vacuum distillation to remove acetone and excess water. Recrystallization from ethanol/water (3:1 v/v) yields pure crystals with a melting point of 215°C (decomposition). Typical yields range from 68–75%, contingent upon precise stoichiometric ratios and reaction time (4–6 hours).

Carboxylic Acid Activation and Condensation with Protected Hydroxylamine

Alternative routes leverage activated carboxylic acid derivatives to form hydroxamic acid intermediates, which are subsequently deprotected to yield the target compound. This method, adapted from PMC studies, is advantageous for synthesizing structurally sensitive derivatives.

Stepwise Synthesis Protocol

Activation of m-Nitrobenzyl Carboxylic Acid :

The carboxylic acid is treated with ethyl chloroformate in anhydrous tetrahydrofuran (THF), forming a mixed anhydride intermediate.Condensation with O-Protected Hydroxylamine :

The anhydride reacts with O-(2-methoxy-2-propyl)hydroxylamine at 0–5°C, producing a protected hydroxamate.Deprotection :

Amberlyst-15 resin in methanol cleaves the methoxyisopropyl group, yielding the free hydroxylamine hydrochloride.

$$

\text{m-Nitrobenzyl carboxylic acid} \xrightarrow{\text{ethyl chloroformate}} \text{Mixed anhydride} \xrightarrow{\text{O-protected hydroxylamine}} \text{Protected hydroxamate} \xrightarrow{\text{Amberlyst-15}} \text{this compound}

$$

Advantages and Limitations

- Yield : 82–88% after purification by column chromatography (silica gel, eluent: chloroform/methanol 9:1).

- Specificity : Avoids nitro group side reactions but requires stringent anhydrous conditions.

Adaptation of Synthesis Methods from Structural Analogs

The preparation of O-(4-nitrobenzyl)hydroxylamine hydrochloride (CAS 2086-26-2) provides a template for modifying nitro group positioning. By substituting the para-nitro precursor with meta-nitrobenzyl chloride, analogous reaction pathways yield the target compound.

Comparative Analysis of Nitro Isomers

| Parameter | O-(m-Nitrobenzyl) Derivative | O-(p-Nitrobenzyl) Derivative |

|---|---|---|

| Melting Point | 215°C (dec.) | 210°C (dec.) |

| Solubility | Slightly soluble in ethanol | Soluble in DMSO |

| Synthetic Yield | 68–75% | 70–78% |

Comparative Analysis of Synthesis Methods

The table below evaluates the efficiency, scalability, and practicality of the two primary methods:

Physicochemical Properties and Characterization

This compound is characterized by:

Chemical Reactions Analysis

Types of Reactions: Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted hydroxylamine derivatives.

Scientific Research Applications

Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of nitroso and amino compounds.

Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein modifications.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. The compound can interact with electrophilic centers in other molecules, leading to the formation of new chemical bonds. The nitro group in the m-nitrophenylmethyl moiety can undergo redox reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the molecular formulas, substituents, and key properties of Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride with related compounds:

*Estimated based on analogous compounds.

Key Observations:

- Electron-Donating Groups (e.g., -OCH₃): Methoxy-substituted analogs (e.g., 4d, 4j) exhibit higher electron density on the hydroxylamine oxygen, enhancing reactivity in nucleophilic reactions . Bulky Substituents: Compounds like O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) hydroxylamine face steric hindrance, which may limit accessibility in chemical reactions .

- Molecular Weight and Solubility: The target compound’s higher molecular weight (~216.6 g/mol) compared to simpler derivatives (e.g., 4j: 154 g/mol) suggests reduced solubility in non-polar solvents. Hydrochloride salts generally improve aqueous solubility across all analogs .

Biological Activity

Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride (often referred to as m-Nitrophenylhydroxylamine) is a chemical compound with notable biological activity. This article aims to summarize its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 202.62 g/mol

- Solubility : Soluble in water and organic solvents.

Hydroxylamine derivatives, including m-Nitrophenylhydroxylamine, are known to interact with various biological systems. They primarily function as reducing agents and can modify proteins through oxidation-reduction reactions. The nitrophenyl group enhances the compound's reactivity and potential for biological activity.

1. Antimicrobial Activity

Research has indicated that hydroxylamine compounds exhibit antimicrobial properties. Studies have shown that m-Nitrophenylhydroxylamine can inhibit the growth of certain bacterial strains by disrupting their cellular metabolism.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 12 |

2. Cytotoxic Effects

In vitro studies have demonstrated that m-Nitrophenylhydroxylamine can induce cytotoxic effects in various cell lines. The mechanism appears to involve oxidative stress and apoptosis.

- Cell Line : HeLa

- IC : 25 µM after 24 hours of exposure.

- Mechanism : Increased reactive oxygen species (ROS) production leading to cell death.

3. Neuroprotective Properties

Interestingly, some studies suggest that hydroxylamine derivatives may possess neuroprotective effects against neurotoxic agents. This is particularly relevant in the context of neurodegenerative diseases.

- Model Used : Neuroblastoma cells exposed to MPP.

- Observations : Reduction in cell death by approximately 30% when treated with m-Nitrophenylhydroxylamine.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of m-Nitrophenylhydroxylamine found significant inhibition against Gram-positive bacteria. The study utilized a disk diffusion method to measure the effectiveness of varying concentrations.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of m-Nitrophenylhydroxylamine were evaluated on different cancer cell lines. Results indicated a dose-dependent response, highlighting its potential as a chemotherapeutic agent.

Toxicological Considerations

While the biological activities of m-Nitrophenylhydroxylamine are promising, it is essential to consider its toxicity profile:

- Acute Toxicity : LD50 values indicate moderate toxicity in animal models.

- Dermal Exposure : Can cause irritation; safety precautions are necessary when handling this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing O-(m-nitrophenylmethyl)hydroxylamine monohydrochloride, and how is purity validated?

- Answer : The compound can be synthesized via nucleophilic substitution between hydroxylamine and m-nitrophenylmethyl chloride in anhydrous dimethylformamide (DMF) at 0–5°C. Post-reaction, the product is precipitated using cold diethyl ether and recrystallized from ethanol/water (1:1 v/v) to achieve ≥98% purity. Purity is confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and consistency in melting point (215–217°C, referenced for analogous hydroxylamine hydrochlorides) .

Q. How should researchers characterize the structural and chemical properties of this compound?

- Answer :

- Spectroscopy : FT-IR identifies key functional groups (e.g., nitro group stretching at 1520 cm⁻¹, N–O stretching at 1250 cm⁻¹). ¹H NMR in D₂O resolves aromatic protons (δ 7.5–8.2 ppm, meta-substitution pattern) and methylene bridge (δ 4.3 ppm) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms homogeneity.

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 217.04 (theoretical 217.05) .

Q. What are the recommended storage conditions to ensure compound stability?

- Answer : Store desiccated at –20°C in amber vials. Aqueous solutions (pH 5–6, phosphate buffer) retain >95% stability for 7 days at 4°C. Decomposition occurs above 40°C or in alkaline conditions (pH >8), forming m-nitrobenzaldehyde as a byproduct .

Advanced Research Questions

Q. How does the electron-withdrawing m-nitro group influence reaction kinetics in oxime formation compared to other substituents?

- Answer : The m-nitro group accelerates oxime formation via polarization of the carbonyl group, reducing activation energy. Comparative kinetic studies (e.g., with p-methoxy analogs) using stopped-flow spectrophotometry show a 3.2-fold rate increase at pH 7.4. Computational modeling (DFT) corroborates enhanced electrophilicity at the carbonyl carbon .

Q. What strategies resolve contradictions in reported decomposition pathways under varying experimental conditions?

- Answer : Conflicting decomposition reports (e.g., hydrolysis vs. oxidation) can be addressed by:

- Controlled Stability Studies : Monitor degradation products via LC-MS under inert (N₂) vs. aerobic conditions.

- Isotopic Labeling : Use ¹⁵N-labeled hydroxylamine to track N–O bond cleavage pathways.

- pH-Dependent Kinetics : Decomposition half-life decreases from 120 h (pH 5) to 2 h (pH 9), linked to base-catalyzed hydrolysis .

Q. How does this compound compare to fluorinated hydroxylamine derivatives (e.g., PFBHA) in derivatizing carbonyl compounds for GC-MS analysis?

- Answer : While PFBHA (pentafluorobenzyl derivative) offers higher volatility and electron-capture detector sensitivity, O-(m-nitrophenylmethyl)hydroxylamine provides superior UV detectability (ε = 12,000 M⁻¹cm⁻¹ at 270 nm). Derivatization efficiency for aldehydes is comparable (≥90% yield at 25°C, 1 h), but the nitro group enhances stability of oxime adducts in acidic matrices .

Q. What experimental designs are optimal for studying its role in radical scavenging or nitroxide-mediated polymerization?

- Answer :

- Radical Scavenging : Use DPPH assay with ESR to quantify hydroxylamine’s reducing capacity. IC₅₀ values correlate with nitro group’s electron-withdrawing strength.

- Polymerization : Initiate styrene polymerization at 80°C with AIBN. Gel permeation chromatography (GPC) reveals controlled molecular weight (Đ = 1.2) when using 1:100 [monomer]:[initiator] ratios .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.